tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C11H18BrN3O2. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound features a pyrazole ring substituted with a bromine atom and a tert-butyl carbamate group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include oxides or dehalogenated pyrazoles.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: A similar compound with a cyano group instead of an ethyl group.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Another related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
tert-Butyl (2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl carbamate group enhances its stability and solubility, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H20BrN3O2 |
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Molecular Weight |
318.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-bromo-1-methylpyrazol-3-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)15(4)7-6-10-9(13)8-16(5)14-10/h8H,6-7H2,1-5H3 |
InChI Key |
VCXOILNTJYJRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=NN(C=C1Br)C |
Origin of Product |
United States |
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